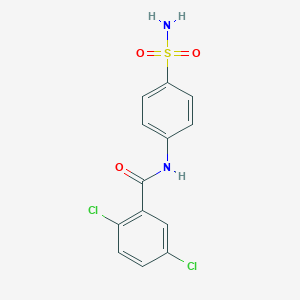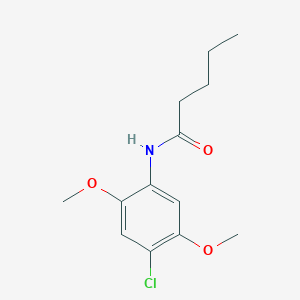![molecular formula C24H23NO4S B331128 ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B331128.png)
ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of Substituents: The ethyl, methyl, and xanthenylcarbonyl groups are introduced through various substitution reactions. For example, the ethyl and methyl groups can be added via alkylation reactions using appropriate alkyl halides.
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-ethyl-5-methylthiophene-3-carboxylate: Lacks the xanthenylcarbonyl group, making it less complex.
Methyl 4-ethyl-5-methylthiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-ethyl-5-methyl-2-aminothiophene-3-carboxylate: Contains an amino group instead of the xanthenylcarbonyl group.
Uniqueness
Ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of the xanthenylcarbonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H23NO4S |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
ethyl 4-ethyl-5-methyl-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO4S/c1-4-15-14(3)30-23(21(15)24(27)28-5-2)25-22(26)20-16-10-6-8-12-18(16)29-19-13-9-7-11-17(19)20/h6-13,20H,4-5H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
TWHZSYKTDWNIKF-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE](/img/structure/B331047.png)
![Butyl 4-[(4-iodobenzoyl)amino]benzoate](/img/structure/B331051.png)
![4-[4-(3-chloro-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B331052.png)

![4-{3-chloro-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331055.png)
![Propyl 6-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331056.png)
![5-methyl-N-{2-[(5-methyl-2-furoyl)amino]phenyl}-2-furamide](/img/structure/B331057.png)




![2-[5-(4-bromophenyl)furan-2-yl]-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B331068.png)
